Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

2,6-Dibenzylidenecyclohexanone structure
897-78-9 structure
Product Name:2,6-Dibenzylidenecyclohexanone
CAS No:897-78-9
MF:C20H18O
MW:274.356325626373
CID:83184
PubChem ID:87567743
Update Time:2024-10-26

2,6-Dibenzylidenecyclohexanone Chemical and Physical Properties

Names and Identifiers

    • 2,6-dibenzylidenecyclohexan-1-one
    • 1,3-Dibenzylidene-2-cyclohexanone
    • 2,6-Dibenzylidenecyclohexanone
    • 1,3-DIBENZAL-2-CYCLOHEXANONE
    • 1,3-Dibenzylidenecyclohexane-2-one
    • 2,6-bisphenylallylidenecyclohexanone
    • 2,6-Dibenzylidenecyclohjexanone
    • 2,6-diphenylmethylidene cyclohexanone
    • Cyclohexanone,2,6-dibenzylidene
    • RARECHEM AQ C6 0005
    • Cyclohexanone, 2,6-dibenzylidene-
    • 2,6-Bis(benzylidene)cyclohexanone
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone
    • Cyclohexanone, 2,6-bis(phenylmethylene)-
    • Cyclohexanone,6-dibenzylidene-
    • 2,6-Bisbenzylidenecyclohexanone
    • Cyclohexanone,6-bis(phenylmethylene)-
    • MLS002701880
    • NSC2384
    • 2,6-dibenzylidene-cyclohexanone
    • HMS559I22
    • 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
    • Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
    • 2,6-Bis(dibenzylidene)cyclohexanone
    • 2,6-Dibenzalcyclohexanone
    • NSC 2384
    • NSC 40618
    • CCG-52176
    • Cyclohexanone, 2,6-dibenzylidene-(8CI)
    • (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
    • Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
    • CS-0161507
    • 42052-61-9
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone #
    • 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
    • D1194
    • 897-78-9
    • SR-01000641425-1
    • 2,6-Bis-(benzylidene)-cyclohexanone
    • 2,6-di((E)-benzylidene)cyclohexan-1-one
    • CHEMBL274993
    • NSC-2384
    • BDBM50240380
    • 1R-0613
    • AKOS001018314
    • SCHEMBL12948726
    • (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
    • MFCD00019516
    • NSC40618
    • 2,6-bis[(E)-phenylmethylidene]cyclohexanone
    • (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
    • NSC-40618
    • MDL: MFCD00019516
    • Inchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
    • InChI Key: CTKKGXDAWIAYSA-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
    • BRN: 656613

Computed Properties

  • Exact Mass: 274.13600
  • Monoisotopic Mass: 274.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • XLogP3: 5.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0338 (rough estimate)
  • Melting Point: 116.0 to 119.0 deg-C
  • Boiling Point: 377.34°C (rough estimate)
  • Flash Point: 207.5±23.7 °C
  • Refractive Index: 1.6700 (estimate)
  • PSA: 17.07000
  • LogP: 4.90660
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2,6-Dibenzylidenecyclohexanone Security Information

  • Symbol: GHS09
  • Signal Word:warning
  • Hazard Statement: H411
  • Warning Statement: P273-P391-P501
  • Hazardous Material transportation number:3077
  • Safety Instruction: S24/25
  • HazardClass:9
  • PackingGroup:III
  • Storage Condition:4° CStore…,-4℃Store…Better

2,6-Dibenzylidenecyclohexanone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2,6-Dibenzylidenecyclohexanone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ;  180 min, 80 °C
Reference
Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions
Ziarani, Ghodsi Mohammadi; Badiei, Alireza; Abbasi, Alireza; Farahani, Zahra, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Production Method 2

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  1 h, rt
Reference
Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids
Liu, Bao-you; Zhao, Di-shun; Xu, Dan-qian; Xu, Zhen-yuan, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Production Method 3

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Perfluorohexane ;  5 h, 23 °C
Reference
Phase-vanishing method applied to condensation reactions using TiCl4
Adachi, Yusuke; Kuniyoshi, Kenji; Matsubara, Hiroshi, Journal of Fluorine Chemistry, 2017, 197, 100-105

Production Method 4

Reaction Conditions
1.1 Catalysts: Molybdenum pentachloride ;  3 min, heated
Reference
Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5
Bakhshi, Reza; Zeynizadeh, Behzad ; Mousavi, Hossein, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Production Method 5

Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) ,  Sulfuric acid ;  18 min, 90 - 120 °C
Reference
Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2
Jadhav, Sumit V.; Suresh, Eringathodi; Bajaj, Hari C., Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Production Method 6

Reaction Conditions
1.1 Catalysts: Ruthenium trichloride ;  6 h, 120 °C
Reference
Ruthenium(III) chloride
McKinney, Jeffrey A.; Che, Chi-Ming; Wong, Man-Kin; Gore, Ernest S.; Campbell, Alison N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-11

Production Method 7

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica ;  70 min, rt
Reference
Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions
Rafiee, Ezzat; Shahebrahimi, Shabnam, Cuihua Xuebao, 2012, 33(8), 1326-1333

Production Method 8

Reaction Conditions
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ;  5 h, reflux; reflux → rt
Reference
ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol
Khodaei, Mohammad Mehdi; Bahrami, Kiumars; Khedri, Mohammad, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Production Method 9

Reaction Conditions
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ;  120 min, rt
Reference
Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition
Tavakoli, Fatemeh; Zendehdel, Mojgan, Materials Chemistry and Physics, 2023, 301,

Production Method 10

Reaction Conditions
1.1 Catalysts: (T-4)-Trichloro(1,1,1-trifluoromethanesulfonato-κO)titanium
Reference
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3)
Iranpoor, N.; Zeynizadeh, B.; Aghapour, A., Journal of Chemical Research, 1999, (9), 554-555

Production Method 11

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ;  5 min, rt
Reference
A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones
Rahman, A. F. M. Motiur; Ali, Roushown; Jahng, Yurngdong; Kadi, Adnan A., Molecules, 2012, 17, 571-583

Production Method 12

Reaction Conditions
1.1 Catalysts: Titania ;  2 min, heated
Reference
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Production Method 13

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ;  20 s, 40 °C
Reference
Fast, facile and convenient synthesis of α,α-bis(substituted-arylidene) cycloalkanones, an improved protocol
Mahdavinia, Gholam Hossein; Mirzazadeh, Maryam, Journal of Chemistry, 2012, 9(1), 49-54

Production Method 14

Reaction Conditions
1.1 Catalysts: Alumina ;  30 s, rt; 180 s; 30 s; 30 s
Reference
Solvent-Free Crossed Aldol Condensation of Cyclic Ketones with Aromatic Aldehydes Assisted by Microwave Irradiation
Esmaeili, Abbas A.; Tabas, Mehri Salimi; Nasseri, Mohammad A.; Kazemi, Foad, Monatshefte fuer Chemie, 2005, 136(4), 571-576

Production Method 15

Reaction Conditions
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ;  2 h, < 0 °C
Reference
Synthesis of α,α'-bis(substituted benzylidene)ketones catalyzed by a SOCl2/EtOH reagent
Hu, Zhi Guo; Liu, Jun; Zeng, Ping Li; Dong, Zhi Bing, Journal of Chemical Research, 2004, (1), 55-56

Production Method 16

Reaction Conditions
1.1 Catalysts: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Water ;  7 h, 60 °C
Reference
Cross-aldol and Knoevenagel condensation reactions in aqueous micellar media
Shrikhande, Janhavi J.; Gawande, Manoj B.; Jayaram, Radha V., Catalysis Communications, 2008, 9(6), 1010-1016

Production Method 17

Reaction Conditions
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
Reference
Catalytic condensation of aromatic aldehydes with ketones on Mg/Al hydrotalcite
Al-Esaimi, Matar M., Journal of Ultra Chemistry, 2006, 2(2), 133-140

Production Method 18

Reaction Conditions
1.1 Catalysts: Ammonium chloride ;  3 min
Reference
Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction between ketones and aldehydes under solvent-free conditions
Pal, Rammohan, IOSR Journal of Applied Chemistry, 2013, 3(4), 74-80

Production Method 19

Reaction Conditions
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
Reference
Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones
Bhagat, Srikant; Sharma, Ratnesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

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